Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate

Description

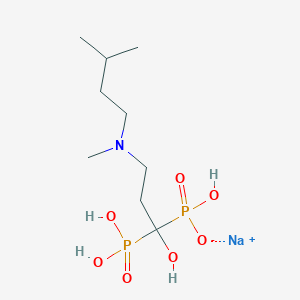

Chemical Structure and Properties Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate, commonly known as ibandronate sodium, is a nitrogen-containing bisphosphonate with the molecular formula C₉H₂₂NO₇P₂·Na (anhydrous) or C₉H₂₄NNaO₈P₂·H₂O (monohydrate) and a molecular weight of 359.23 g/mol (monohydrate). Its IUPAC name reflects the presence of two phosphonate groups and a hydroxyl group at the C1 position, with a branched alkylamino side chain (isopentyl-methyl) at C3. The compound is a white, crystalline powder, freely soluble in water but insoluble in organic solvents.

Pharmacological Applications

Ibandronate sodium is clinically used to treat osteoporosis and malignant hypercalcemia by inhibiting osteoclast-mediated bone resorption. Marketed under trade names like Boniva® and Bondronat®, it exhibits high affinity for hydroxyapatite in bone tissue, enabling sustained therapeutic effects.

Properties

Molecular Formula |

C9H22NNaO7P2 |

|---|---|

Molecular Weight |

341.21 g/mol |

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate |

InChI |

InChI=1S/C9H23NO7P2.Na/c1-8(2)4-6-10(3)7-5-9(11,18(12,13)14)19(15,16)17;/h8,11H,4-7H2,1-3H3,(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |

InChI Key |

ZVLRNAUZHJGDIG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate typically involves multiple stepsCommon reagents used in the synthesis include sodium cyanoborohydride and formaldehyde in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced techniques such as continuous flow synthesis and high-pressure reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis

Phosphonates undergo hydrolysis under acidic or basic conditions:

This reaction is critical for stability studies, particularly in aqueous environments .

Phosphorylation

The compound may participate in phosphorylation reactions, transferring the phosphonate group to nucleophiles (e.g., hydroxyl groups):

This is common in biochemical processes involving phosphate transfer .

Condensation Reactions

The amino group enables condensation with carbonyl compounds (e.g., ketones, aldehydes):

Such reactions are pivotal in drug synthesis and therapeutic applications .

O-Alkylation

The hydroxyl group may undergo O-alkylation, as suggested by the patent’s mention of O-alkylation methods :

This reaction could modify the compound’s structure for enhanced stability or bioavailability.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Key Products | Functional Group Involved |

|---|---|---|---|

| Hydrolysis | Acid/Base, Water | Phosphoric acid derivatives | Phosphonate (-PO(OH)₂) |

| Phosphorylation | Nucleophiles (e.g., alcohols) | Phosphorylated adducts | Phosphonate |

| Condensation | Carbonyl compounds, Acid catalyst | Imines, Amides | Amino (-NH₂) |

| O-Alkylation | Alkyl halides, Base | Alkoxy derivatives | Hydroxyl (-OH) |

Chemical Stability and Hazards

-

Solubility : Soluble in methanol/DMSO (pH basic conditions) .

-

Reactivity : May react with strong acids/bases or nucleophiles, as indicated by hazard statements (e.g., H302: toxic if swallowed) .

-

Decomposition : No hazardous decomposition products reported under standard conditions .

Structural Similarity and Reactivity

| Compound | Structure Key Features | Reactivity Comparison |

|---|---|---|

| Sodium hydrogen phosphonate | Simple phosphonate group | Limited to hydrolysis/phosphorylation |

| Aminoethylphosphonic acid | Amino group but no branched alkyl chain | Enhanced nucleophilicity but lower stability |

| Current compound | Phosphonate + amino + branched alkyl | Versatile (hydrolysis, condensation, alkylation) |

Research Implications

The compound’s dual functionality (phosphonate + amino) positions it as a candidate for:

-

Drug design : As a potential inhibitor or scaffold in therapeutic agents.

-

Catalysis : In phosphate transfer reactions or as a ligand.

Further studies are needed to explore its reactivity in biological systems and industrial applications.

Scientific Research Applications

Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis with structurally related bisphosphonates reveals key differences in side-chain composition, solubility, and pharmacological activity:

Notes:

- FPPS (Farnesyl Pyrophosphate Synthase) Inhibition: Bisphosphonates like ibandronate inhibit FPPS, disrupting osteoclast function. The methyl(isopentyl)amino side chain in ibandronate provides moderate potency compared to minodronate (pyridinyl group) and zoledronate (imidazole), which exhibit stronger FPPS binding due to aromatic/hydrophobic interactions.

- Lipophilicity and Bioavailability: Ibandronate’s branched alkyl chain balances water solubility and membrane permeability.

Physicochemical Properties

Notes:

- Polymorphism : Ibandronate sodium exists as Polymorph B in pharmaceutical formulations, which ensures consistent dissolution and shelf-life. Similar studies are lacking for experimental compounds like Compound 3.

- Co-Crystal Strategies: Ibandronate has been co-crystallized with glucopyranosides to enhance intestinal absorption, a tactic less explored for minodronate or Compound 4.

Pharmacokinetics and Clinical Efficacy

- Half-Life: Ibandronate’s terminal half-life exceeds 10 days due to strong bone binding, comparable to zoledronate but longer than minodronate (5–7 days).

- Dosing Regimen: Ibandronate is administered monthly (oral) or quarterly (IV), whereas minodronate requires daily dosing, reflecting differences in potency.

Biological Activity

Sodium hydrogen (1-hydroxy-3-(isopentyl(methyl)amino)-1-phosphonopropyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₂₂NNaO₇P₂

- Molecular Weight : 341.21 g/mol

- IUPAC Name : Sodium; hydroxy-[1-hydroxy-3-[methyl(3-methylbutyl)amino]-1-phosphonopropyl]phosphinate

- InChI Key : ZVLRNAUZHJGDIG-UHFFFAOYSA-M

The compound features a phosphonate group, which is known for its versatility in chemical reactions and interactions with biological systems. Its unique structure includes both phosphonate and amino functionalities, suggesting potential interactions with various biological targets.

The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to active sites of specific enzymes, preventing their normal function. This inhibition can influence numerous biochemical pathways, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes, which may have implications in treating diseases where these enzymes play a critical role.

- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems.

- Antimicrobial Properties : Some studies have shown that similar phosphonate compounds exhibit antimicrobial activity, indicating that this compound may share this property.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study exploring the enzyme inhibition properties of this compound, researchers found that it effectively inhibited acetylcholinesterase activity. This finding suggests potential applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is beneficial for enhancing cholinergic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.